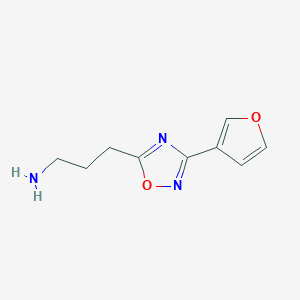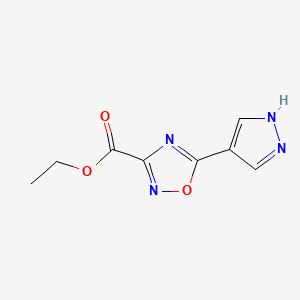
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one is an organic compound with a unique structure that includes a phenyl group, a thioether linkage, and a dihydroxypropyl moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one typically involves the reaction of 2,3-dihydroxypropyl thiol with 1-phenylethan-1-one under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and a solvent like ethanol. The mixture is heated to facilitate the reaction, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the yield and purity of the compound.
化学反応の分析
Types of Reactions
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one can undergo various chemical reactions, including:
Oxidation: The dihydroxypropyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The carbonyl group in the phenylethanone moiety can be reduced to form alcohols.
Substitution: The thioether linkage can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkyl halides or amines can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of derivatives with different functional groups.
科学的研究の応用
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein interactions.
Medicine: Its potential therapeutic properties are being explored, particularly in the development of new drugs and treatments.
Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism by which 2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one exerts its effects involves its interaction with specific molecular targets. The dihydroxypropyl group can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity. The thioether linkage allows the compound to interact with sulfur-containing amino acids, further influencing its biological activity. These interactions can affect various pathways, including those involved in cell signaling and metabolism.
類似化合物との比較
Similar Compounds
2,3-Dihydroxypropyl 2-(4-Isobutylphenyl)propanoate: This compound has a similar dihydroxypropyl group but differs in the phenyl moiety.
Bisphenol A bis(2,3-dihydroxypropyl) ether: This compound contains two dihydroxypropyl groups linked to a bisphenol A core.
Uniqueness
2-((2,3-Dihydroxypropyl)thio)-1-phenylethan-1-one is unique due to its combination of a thioether linkage and a dihydroxypropyl group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound for research and industrial applications.
特性
分子式 |
C11H14O3S |
|---|---|
分子量 |
226.29 g/mol |
IUPAC名 |
2-(2,3-dihydroxypropylsulfanyl)-1-phenylethanone |
InChI |
InChI=1S/C11H14O3S/c12-6-10(13)7-15-8-11(14)9-4-2-1-3-5-9/h1-5,10,12-13H,6-8H2 |
InChIキー |
WVIZSINEAUUFTK-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(=O)CSCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


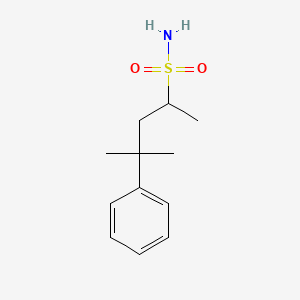
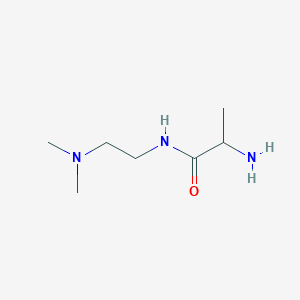

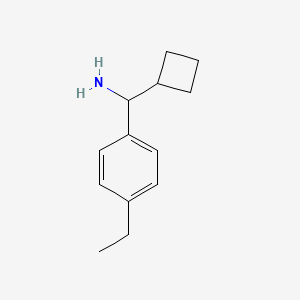
![(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[(3R,6R)-2-hydroxy-6-[(3R,9S,10S,11S,13R,14S,17R)-11-hydroxy-4,4,9,13,14-pentamethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptan-3-yl]oxyoxan-2-yl]methoxy]oxane-3,4,5-triol](/img/structure/B13643456.png)



![1-Chloro-4-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B13643474.png)

